CNQX disodium salt
CNQX disodium salt
Water soluble, potent, competitive AMPA / kainate receptor antagonist. Also antagonist at NMDA receptor glycine site. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
Water soluble, potent, competitive AMPA / kainate receptor antagonist. Also antagonist at NMDA receptor glycine site. Soluble in 1 ml water to give specified mM/ml concentration.
More water soluble disodium salt of the AMPA/kainate antagonist CNQX.
Water soluble, potent, competitive AMPA / kainate receptor antagonist. Also antagonist at NMDA receptor glycine site. Soluble in 1 ml water to give specified mM/ml concentration.
More water soluble disodium salt of the AMPA/kainate antagonist CNQX.
Brand Name:
Vulcanchem
CAS No.:
479347-85-8
VCID:
VC0004309
InChI:
InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2
SMILES:
C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+]
Molecular Formula:
C9H2N4Na2O4
Molecular Weight:
276.12 g/mol
CNQX disodium salt
CAS No.: 479347-85-8
Cat. No.: VC0004309
Molecular Formula: C9H2N4Na2O4
Molecular Weight: 276.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Water soluble, potent, competitive AMPA / kainate receptor antagonist. Also antagonist at NMDA receptor glycine site. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. Water soluble, potent, competitive AMPA / kainate receptor antagonist. Also antagonist at NMDA receptor glycine site. Soluble in 1 ml water to give specified mM/ml concentration. More water soluble disodium salt of the AMPA/kainate antagonist CNQX. |
|---|---|
| CAS No. | 479347-85-8 |
| Molecular Formula | C9H2N4Na2O4 |
| Molecular Weight | 276.12 g/mol |
| IUPAC Name | disodium;6-cyano-7-nitroquinoxaline-2,3-diolate |
| Standard InChI | InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2 |
| Standard InChI Key | YCXDDPGRZKUGDG-UHFFFAOYSA-L |
| SMILES | C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+] |
| Canonical SMILES | C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+] |
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